

## A Comparative Guide to the Pharmacokinetics of Augmentin Formulations

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of various formulations of Augmentin (amoxicillin/clavulanic acid), a widely prescribed antibiotic. Understanding the differences in absorption, distribution, metabolism, and excretion among these formulations is crucial for optimizing therapeutic efficacy and guiding further research and development. This document summarizes key pharmacokinetic data from clinical studies, outlines the experimental methodologies employed, and visualizes the typical workflow of a pharmacokinetic study.

# Data Presentation: Pharmacokinetic Parameters of Augmentin Formulations

The following tables summarize the mean pharmacokinetic parameters for amoxicillin and clavulanic acid across different Augmentin formulations. These parameters are critical in determining the onset, intensity, and duration of the drug's effect.

Table 1: Mean Pharmacokinetic Parameters of Amoxicillin in Various Augmentin Formulations



| Formulation                                   | Dose<br>(Amoxicillin/Cl<br>avulanic Acid)                  | Cmax (µg/mL) | Tmax (hours) | AUC (μg·h/mL)                       |
|-----------------------------------------------|------------------------------------------------------------|--------------|--------------|-------------------------------------|
| Augmentin<br>Immediate-<br>Release            | 500 mg / 125 mg                                            | 6.5 ± 1.6    | ~1.5         | 19.5 ± 5.4                          |
| Augmentin<br>Immediate-<br>Release            | 875 mg / 125 mg                                            | 11.23 ± 2.61 | 2.0          | Not directly reported in this study |
| Augmentin XR™<br>Extended-<br>Release         | 2000 mg / 125<br>mg                                        | 17.0 ± 4.0   | 1.5          | 71.6 ± 16.5                         |
| Augmentin ES-<br>600™ Pediatric<br>Suspension | 90 mg/kg/day<br>(administered as<br>45 mg/kg every<br>12h) | 15.7 ± 7.7   | 2.0          | 55.3 ± 20.1                         |

Table 2: Mean Pharmacokinetic Parameters of Clavulanic Acid in Various Augmentin Formulations



| Formulation                                   | Dose<br>(Amoxicillin/Cl<br>avulanic Acid)                  | Cmax (µg/mL) | Tmax (hours) | AUC (μg·h/mL)                       |
|-----------------------------------------------|------------------------------------------------------------|--------------|--------------|-------------------------------------|
| Augmentin<br>Immediate-<br>Release            | 500 mg / 125 mg                                            | 2.8 ± 1.1    | ~1.0         | 7.3 ± 2.0                           |
| Augmentin<br>Immediate-<br>Release            | 875 mg / 125 mg                                            | 2.55 ± 0.54  | 1.0          | Not directly reported in this study |
| Augmentin XR™<br>Extended-<br>Release         | 2000 mg / 125<br>mg                                        | 2.05 ± 0.80  | 1.03         | 5.29 ± 1.55                         |
| Augmentin ES-<br>600™ Pediatric<br>Suspension | 90 mg/kg/day<br>(administered as<br>45 mg/kg every<br>12h) | 2.7 ± 1.6    | 1.1          | 6.8 ± 3.4                           |

Disclaimer: The data presented is a compilation from multiple studies and is intended for comparative purposes. Direct comparison between studies may be limited by differences in study design, patient populations, and analytical methodologies.

#### **Experimental Protocols**

The pharmacokinetic data presented in this guide are derived from clinical trials employing rigorous methodologies. Below are detailed descriptions of typical experimental protocols used to assess the pharmacokinetics of Augmentin formulations.

#### **Study Design**

The majority of pharmacokinetic studies for Augmentin formulations are conducted as open-label, randomized, crossover studies.[1] In a crossover design, each participant receives all the different formulations being tested in a randomized sequence, with a washout period between each administration to ensure that the drug from the previous treatment is completely eliminated from the body.[1] This design minimizes inter-individual variability. Single-dose



studies are common, where pharmacokinetic parameters are assessed after the administration of a single dose of the medication.[1]

#### **Subject Population**

Typically, these studies enroll healthy adult male and female volunteers, usually between the ages of 18 and 55.[2] For pediatric formulations like Augmentin ES-600, studies are conducted in the target pediatric population.[3] Key inclusion criteria often include a body mass index (BMI) within a healthy range and normal findings from a physical examination, electrocardiogram (ECG), and clinical laboratory tests.[4] Exclusion criteria are stringent to ensure subject safety and data integrity, and commonly include a history of hypersensitivity to penicillin or other beta-lactam antibiotics, any significant medical conditions, use of other medications, and pregnancy or breastfeeding.[5][6]

#### **Dosing and Administration**

The administration of the different Augmentin formulations is highly standardized. For studies comparing the effect of food, the drug is administered to subjects in either a fasted state (typically overnight fast of at least 10 hours) or after a standardized meal (e.g., a high-fat breakfast).[1][7] For oral tablets, subjects are instructed to swallow the medication with a specific volume of water.[8]

#### **Blood Sampling**

To determine the plasma concentrations of amoxicillin and clavulanic acid over time, serial blood samples are collected at predefined intervals. A typical blood sampling schedule includes a pre-dose sample, followed by multiple samples collected over a period of up to 12 hours post-dose.[2] For instance, samples might be drawn at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours after drug administration.[9] The collected blood is then processed to separate the plasma, which is stored frozen until analysis.

### **Analytical Methodology**

The concentrations of amoxicillin and clavulanic acid in plasma samples are most commonly determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.[7] This technique allows for the simultaneous quantification of both components. The method typically involves protein precipitation from the plasma sample,



followed by chromatographic separation on a reversed-phase column (such as a C8 or C18 column).[10][11] The mobile phase composition and detection wavelength are optimized for the specific analytes.[7][10] More sensitive methods, such as HPLC coupled with mass spectrometry (HPLC-MS), are also utilized.[10][11]

#### **Pharmacokinetic Analysis**

From the plasma concentration-time data, key pharmacokinetic parameters are calculated for each subject and formulation. These include:

- Cmax: The maximum observed plasma concentration of the drug.
- Tmax: The time at which Cmax is reached.
- AUC (Area Under the Curve): A measure of the total drug exposure over time.

These parameters are typically calculated using non-compartmental methods.[8] Statistical analyses, such as analysis of variance (ANOVA), are then performed to compare the pharmacokinetic parameters between the different formulations.[12]

# Mandatory Visualization Experimental Workflow for a Typical Augmentin Pharmacokinetic Study





Click to download full resolution via product page

Caption: Workflow of a typical pharmacokinetic study for Augmentin formulations.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. mims.com [mims.com]
- 3. pi-pil-repository.sahpra.org.za [pi-pil-repository.sahpra.org.za]
- 4. trial.medpath.com [trial.medpath.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Efficacy and Safety of Pharmacokinetically Enhanced Amoxicillin-Clavulanate at 2,000/125
   Milligrams Twice Daily for 5 Days versus Amoxicillin-Clavulanate at 875/125 Milligrams Twice
   Daily for 7 Days in the Treatment of Acute Exacerbations of Chronic Bronchitis PMC
   [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. tga.gov.au [tga.gov.au]
- 10. db.cbg-meb.nl [db.cbg-meb.nl]
- 11. pharmaline.co.il [pharmaline.co.il]
- 12. Pharmacokinetics and tissue distribution of amoxicillin plus clavulanic acid after oral administration in man PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Pharmacokinetics of Augmentin Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1239372#comparing-the-pharmacokinetics-of-different-augmentin-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com